Product packaging for Hexadecane-1,2-diamine(Cat. No.:CAS No. 13880-36-9)

Hexadecane-1,2-diamine

Cat. No.: B1231628
CAS No.: 13880-36-9
M. Wt: 256.47 g/mol
InChI Key: PWJWNZBLKWYLPP-UHFFFAOYSA-N
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Description

Overview of 1,2-Diamine Structural Motifs in Advanced Chemical Systems

The 1,2-diamine, or vicinal diamine, motif is a fundamental structural unit found in a multitude of chemical entities. wikipedia.org This arrangement, featuring two amino groups on adjacent carbon atoms, is a privileged scaffold in medicinal chemistry and is present in numerous natural products and pharmaceutical compounds. researchgate.netrsc.org The prevalence of this motif is due to its ability to form stable five-membered chelate rings with metal ions, making 1,2-diamines essential ligands in coordination chemistry and asymmetric catalysis. wikipedia.org Chiral 1,2-diamines, in particular, are widely employed as control elements in stereoselective organic synthesis. nih.gov Their utility extends to the synthesis of fine chemicals and as versatile intermediates for more complex molecules. researchgate.netnih.gov

Strategic Importance of Long-Chain Diamines in Contemporary Chemical Research

Long-chain diamines, including hexadecane-1,2-diamine, are crucial building blocks in materials science, particularly for the synthesis of high-performance polymers such as polyamides and polyimides. chemmethod.com The length of the aliphatic chain imparts flexibility and specific thermal and mechanical properties to the resulting polymers. chemmethod.com In the realm of medicinal chemistry, the amphiphilic character of long-chain diamines, combining a polar diamine head with a nonpolar hydrocarbon tail, is strategically significant. This feature can enhance the affinity of molecules for cell membranes, potentially facilitating cellular uptake. scielo.br Research has demonstrated that the carbon chain length of aliphatic diamines complexed with platinum affects cytotoxicity. scielo.br Furthermore, long-chain 1,2-diamines have been shown to exhibit interesting anti-inflammatory and cytotoxic activities and are studied for their interactions with nucleic acids. nih.gov

Historical Context and Evolution of Research on Aliphatic Diamines

The study of aliphatic amines dates back to the 19th century, with Hoffmann's work on amine alkylation in 1850 being a foundational contribution. acs.org Early research in the 20th century, such as a 1949 study on the synthesis of specific aliphatic 1,2-diamines, laid the groundwork for future investigations. acs.org A significant driver for diamine research came from the field of polymer chemistry. While the first commercially available aromatic polyimides using diamines emerged in the 1950s, the first fully aliphatic polyimides were reported in 1971. In coordination chemistry, the discovery of the anticancer properties of cisplatin, a platinum complex, spurred extensive research into metal complexes with various ligands, including aliphatic diamines. scielo.br More recently, a major evolutionary step in the field has been the focus on green and sustainable chemistry, leading to significant research into the biosynthesis of diamines from renewable resources to create a more sustainable plastics industry.

Scope of Current Research and Emerging Trends for this compound Analogs

Current research on this compound and its analogs is diverse. A primary focus is on materials science, where these long-chain diamines are used to synthesize novel polymers. For instance, a polyimide diamine monomer incorporating a C16 side chain (C16-FBDA) has been designed to improve the optical transparency and film-forming properties of polyimides for applications in optoelectronic devices. nus.edu.sg In medicinal chemistry, long-chain diamine derivatives are being evaluated for their potential as therapeutic agents, including their use as inhibitors of enzymes like deoxyhypusine (B1670255) synthase and for their trypanocidal (anti-parasitic) activity. mdpi.comnih.gov The synthesis of chiral long-chain diamines from readily available starting materials like amino acids remains an active area of investigation, aiming to produce enantiomerically pure compounds for asymmetric catalysis and pharmaceutical applications. nih.govresearchgate.net Another emerging trend is the use of long-chain diamines in catalysis, for example, as carbon sources in the preparation of molybdenum carbide catalysts for hydrodeoxygenation reactions. chemsrc.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 13880-36-9 epa.govnist.gov
Molecular Formula C₁₆H₃₆N₂ epa.gov
Molecular Weight 256.47 g/mol epa.gov
Synonyms 1,2-Hexadecanediamine sioc-journal.cn

Note: Detailed experimental data for properties like melting point and boiling point are not widely published.

Synthesis and Characterization

Synthesis of Long-Chain Vicinal Diamines

The synthesis of long-chain vicinal diamines like this compound can be approached through several routes. A common strategy involves the conversion of a corresponding long-chain α-amino acid. mdpi.com For example, a general procedure starts with the reduction of a long-chain α-amino acid to its corresponding 2-aminoalkanol. The alcohol group is then converted into a better leaving group, such as a mesylate, followed by nucleophilic substitution with an azide (B81097) ion. Finally, reduction of the azide group yields the desired 1,2-diamine. mdpi.com Another synthetic methodology for chiral long-chain diamines utilizes the Wittig olefination reaction of N-protected α-amino aldehydes derived from natural amino acids. nih.govresearchgate.net Modern electrochemical methods are also being developed for the diamination of alkenes, offering a more sustainable approach by avoiding stoichiometric chemical oxidants. researchgate.net

Analytical Techniques for Characterization

The structural confirmation of this compound and its analogs relies on a suite of standard analytical techniques.

Analytical TechniquePurpose in Characterization
Infrared (IR) Spectroscopy Identifies functional groups, such as N-H stretching vibrations characteristic of primary amines. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon skeleton and the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecule. scielo.brmdpi.com
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, which helps in structural elucidation. mdpi.com
Elemental Analysis Measures the percentage composition of elements (C, H, N) to verify the empirical formula.

Applications in Coordination Chemistry and Materials Science

Role in Coordination Chemistry and Catalysis

Vicinal diamines are excellent bidentate ligands, forming stable complexes with a wide range of metal ions. wikipedia.org The long aliphatic chain of this compound can influence the solubility and reactivity of its metal complexes. Platinum(II) complexes with long-chain aliphatic diamine ligands have been synthesized and investigated for their cytotoxic activity, with the long alkyl chain potentially enhancing cellular uptake due to its surfactant-like properties. scielo.br These complexes are often characterized by techniques like ¹⁹⁵Pt NMR in addition to standard ¹H and ¹³C NMR. scielo.br The catalytic applications of such complexes are an area of active research, leveraging the ability of the metal center to facilitate organic transformations.

Applications in Polymer and Materials Science

Long-chain aliphatic diamines are key monomers for creating high-performance polymers. chemmethod.com They are reacted with diacids or their derivatives to form long-chain polyamides (nylons) or with dianhydrides to form polyimides. The sixteen-carbon backbone of this compound introduces a significant aliphatic segment into the polymer chain, which can enhance properties like flexibility, impact resistance, and solubility in organic solvents, while lowering the glass transition temperature compared to aromatic diamines. chemmethod.com Research has focused on creating novel diamine monomers with long side chains to produce polyimides with improved optical transparency and processability for advanced applications in electronics and aerospace. nus.edu.sg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36N2 B1231628 Hexadecane-1,2-diamine CAS No. 13880-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13880-36-9

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

hexadecane-1,2-diamine

InChI

InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15,17-18H2,1H3

InChI Key

PWJWNZBLKWYLPP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(CN)N

Canonical SMILES

CCCCCCCCCCCCCCC(CN)N

Synonyms

1,2-hexadecanediamine
hexadecanediamine

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Hexadecane 1,2 Diamine

Nucleophilic Reactivity of Primary Amine Centers

The presence of two primary amine groups dictates the nucleophilic character of hexadecane-1,2-diamine. The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, capable of attacking electron-deficient centers. savemyexams.com This reactivity is fundamental to many of its chemical transformations.

Amines, in general, are good nucleophiles that react with a variety of electrophiles. savemyexams.com The nucleophilicity of this compound allows it to participate in nucleophilic substitution and addition reactions. wikipedia.orglibretexts.org For instance, it can react with alkyl halides in SN2 reactions to form more substituted amines or with carbonyl compounds to yield imines or enamines. wikipedia.orglibretexts.org The long hexadecane (B31444) chain, being non-polar, influences the solubility and physical properties of the resulting products but does not electronically affect the inherent reactivity of the amine groups. ontosight.ai

The reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, typically proceeds through a nucleophilic addition mechanism to form a tetrahedral intermediate, which then eliminates water to form the corresponding imine.

Cyclization and Ring-Forming Reactions with this compound

The vicinal arrangement of the two amine groups in this compound makes it an ideal candidate for the synthesis of various cyclic structures, including heterocyclic scaffolds and macrocycles.

Formation of Heterocyclic Scaffolds

Vicinal diamines are well-established precursors for the synthesis of nitrogen-containing heterocycles. scholaris.ca The reaction of 1,2-diamines with dicarbonyl compounds or their equivalents is a common strategy for constructing heterocyclic rings. For example, the condensation of a 1,2-diamine with a 1,2-diketone typically yields a pyrazine (B50134) ring. jlu.edu.cn Similarly, reactions with aldehydes can lead to the formation of dihydroimidazoles, which can be subsequently oxidized to imidazoles. researchgate.net

Table 1: Examples of Heterocycle Formation from 1,2-Diamines

Reactant 1 Reactant 2 Heterocyclic Product Reference
1,2-Diamine 1,2-Diketone Pyrazine derivative jlu.edu.cn
1,2-Diamine Aldehyde Dihydroimidazole/Imidazole derivative researchgate.net
4,5-Dihalo-benzene-1,2-diamine Thionyl chloride 2,1,3-Benzothiadiazole (B189464) derivative nih.gov
4,5-Dihalo-benzene-1,2-diamine Trifluoroacetic acid 2-Trifluoromethyl-1H-benzimidazole derivative nih.gov

Macrocyclization Processes

Macrocycles, large ring structures, are of significant interest in various fields of chemistry. Diamines are crucial components in the synthesis of macrocyclic polyamides (lactams) and polyamines. The reaction of a diamine with a dicarboxylic acid dichloride is a common method for preparing macrocyclic diamides. ut.ac.ir While high dilution techniques are often employed to favor intramolecular cyclization over intermolecular polymerization, some macrocyclizations can proceed efficiently under vigorous stirring and rapid addition of reactants. ut.ac.ir

This compound, with its long, flexible chain, can participate in macrocyclization reactions to form large ring systems. The length of the alkyl chain can influence the ring size and conformation of the resulting macrocycle. Methodologies like the Heck macrocyclization and catalyst-transfer macrocyclization offer versatile routes to a variety of macrocyclic structures, although specific applications with this compound are not extensively documented. nih.govmdpi.comchemrxiv.org

Protonation Equilibria and Basicity Studies in Diverse Media

The basicity of an amine is quantified by the pKa of its conjugate acid. libretexts.org Simple aliphatic amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org For a diamine like this compound, there are two protonation steps, characterized by two distinct pKa values. The first protonation occurs at a higher pH (lower pKa for the conjugate acid) than the second, due to the electrostatic repulsion between the two positively charged ammonium (B1175870) centers in the dication. nih.gov

The distance between the amine groups significantly affects the pKa values. nih.gov In ethylenediamine, where the amines are separated by only two carbon atoms, the difference between the first and second pKa values (ΔpKa) is large. As the number of methylene (B1212753) groups between the amines increases, this electrostatic repulsion decreases, and the ΔpKa value becomes smaller. For a long-chain diamine like this compound, the two amine groups are expected to behave more independently, resulting in pKa values closer to that of a simple primary amine like hexadecylamine. nih.govnih.gov

Table 2: pKa Values of Conjugate Acids of Selected Amines

Amine pKa1 pKa2 Solvent Reference
Ethylenediamine 10.71 7.56 Water chembk.com
1,3-Propanediamine 10.94 9.03 Water nih.gov
1,4-Butanediamine 11.11 9.99 Water nih.gov
1,8-Bis(dimethylamino)naphthalene 12.34 - Water researchgate.net

Reaction Mechanism Elucidation through Spectroscopic and Computational Analysis

Understanding the mechanisms of reactions involving this compound requires a combination of spectroscopic techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing reactants, intermediates, and products, thus providing insights into the reaction pathway.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. umn.edu It allows for the calculation of transition state energies, reaction barriers, and the stability of intermediates, which can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise cycloadditions. comporgchem.com For example, computational studies on the cyclization of 1,2-cyclohexadiene with a nitrone helped to elucidate a stepwise mechanism. comporgchem.com

In the context of macrocyclization, computational studies can help to understand the factors that favor intramolecular versus intermolecular reactions. nih.govchemrxiv.org For long-chain molecules like this compound, molecular dynamics simulations can provide insights into their conformational behavior and how this influences reactivity. aip.orgnih.gov For instance, simulations have been used to study the diffusional behavior and conformational analysis of hexadecane-1,16-diol in urea (B33335) crystals. nih.gov Similar studies on this compound could reveal how its long alkyl chain affects its approach to reaction partners and the formation of cyclic products.

Coordination Chemistry and Ligand Design with Hexadecane 1,2 Diamine

Chelation Behavior and Metal Complex Formation

The presence of two primary amine groups separated by a single carbon atom allows hexadecane-1,2-diamine to act as a potent chelating agent, forming stable ring structures with metal ions.

This compound typically functions as a bidentate ligand, coordinating to a single metal center through the lone pairs of electrons on its two nitrogen atoms. unacademy.comwikipedia.org This coordination results in the formation of a stable five-membered chelate ring. nih.govresearchgate.net The term "denticity" refers to the number of donor atoms in a ligand that bind to the central metal. wikipedia.org In this case, with two donor nitrogen atoms, its denticity is two.

The general representation of this chelation is: M^n+ + H₂N-(CH₂)-(CH(NH₂))-(CH₂)₁₃-CH₃ → [M(H₂N-(CH₂)-(CH(NH₂))-(CH₂)₁₃-CH₃)]^n+

This bidentate coordination is a common feature for 1,2-diamines and is crucial for the formation of stable monomeric complexes. byjus.com The stability of the resulting complex is enhanced by the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. libretexts.org

While primarily forming monomeric complexes, under specific conditions, this compound can participate in the formation of oligonuclear (containing a few metal ions) and polymeric (containing many repeating units) structures. This can occur if the ligand bridges between two or more metal centers.

For example, in a polynuclear complex, each amine group of a single this compound molecule could coordinate to a different metal ion. The long, flexible hexadecane (B31444) chain can facilitate the bridging of distant metal centers, leading to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers. The synthesis of such complex polymeric architectures often relies on carefully controlling reaction conditions to favor bridging over simple chelation. rsc.orgrsc.org

Thermodynamic Stability and Kinetic Inertness of Metal–this compound Complexes

The stability of metal complexes can be described in two ways: thermodynamic stability and kinetic inertness. scispace.comsci-hub.se

Thermodynamic stability refers to the position of the equilibrium for the formation of the complex. sci-hub.se Complexes with this compound are expected to be thermodynamically stable due to the chelate effect. libretexts.orgwikipedia.org The formation of a five-membered chelate ring with the metal ion is entropically favored, leading to a large formation constant (β). wikipedia.org

Kinetic inertness , on the other hand, refers to the rate at which the ligands in a complex are exchanged with other ligands. fiveable.medalalinstitute.com A complex that exchanges its ligands slowly is considered inert, while one that does so quickly is labile. dalalinstitute.comlibretexts.org The kinetic inertness of a this compound complex is influenced by factors such as the metal ion's electronic configuration and the steric bulk of the long alkyl chain. libretexts.org Complexes that are thermodynamically stable are not necessarily kinetically inert. scispace.comlibretexts.org For instance, a complex might have a high formation constant but still undergo rapid ligand exchange.

Table 1: Factors Influencing Stability and Inertness
FactorInfluence on Thermodynamic StabilityInfluence on Kinetic Inertness
Chelate EffectIncreases stability due to favorable entropy changes. libretexts.orgwikipedia.orgGenerally increases inertness as dissociation of the first donor atom is reversible, making complete ligand dissociation less probable. libretexts.org
Metal Ion ChargeHigher charge generally leads to greater stability.Higher charge often increases inertness due to stronger electrostatic attraction. libretexts.org
Metal Ion SizeSmaller ionic radius can lead to stronger bonds and greater stability.Smaller ionic radius can decrease lability and increase inertness. dalalinstitute.com
Ligand Field Stabilization Energy (LFSE)Contributes to the overall stability of the complex.A high LFSE can contribute to kinetic inertness by creating a larger activation energy barrier for ligand substitution. libretexts.org

Influence of Alkyl Chain Length on Coordination Sphere Geometry and Flexibility

The long C₁₄ alkyl chain of this compound significantly influences the properties of its metal complexes.

Steric Hindrance: The bulky alkyl group can sterically hinder the approach of other ligands to the metal center, potentially influencing the coordination number and geometry of the complex.

Coordination Sphere Flexibility: The flexible nature of the long alkyl chain can allow for conformational changes in the coordination sphere. This flexibility can be advantageous in catalysis, where it might facilitate substrate binding and product release.

Solid-State Packing: In the solid state, the long alkyl chains can lead to specific packing arrangements, such as layered or interdigitated structures. acs.org The length of the alkyl chain has been shown to influence the formation of different crystalline phases in other organic semiconductors. rsc.org These packing effects can, in turn, affect the material's bulk properties. Studies on other long-chain molecules have shown that increasing the alkyl chain length can weaken interlayer interactions, which may facilitate processes like exfoliation in layered materials. acs.orgresearchgate.net

Solubility: The hydrophobic hexadecane tail imparts solubility in nonpolar organic solvents, which can be a significant advantage for reactions and characterization in such media.

Table 2: Comparison of Alkyl Chain Effects on Complex Properties
PropertyShort Alkyl Chain (e.g., Ethylenediamine)Long Alkyl Chain (e.g., this compound)
Solubility in Polar SolventsGenerally highGenerally low
Solubility in Nonpolar SolventsGenerally lowGenerally high
Steric Hindrance around Metal CenterMinimalSignificant
Intermolecular van der Waals InteractionsWeakStrong, can lead to self-assembly and specific packing in the solid state. acs.org
Flexibility of the Coordination SphereRelatively rigidIncreased flexibility due to the conformational freedom of the alkyl chain.

Design Principles for this compound-Based Polydentate and Macrocyclic Ligands

The basic this compound scaffold can be elaborated to create more complex polydentate and macrocyclic ligands with tailored properties.

Polydentate Ligands: By chemically modifying the amine groups, additional donor arms can be attached to increase the denticity of the ligand. For example, reaction with haloalkanes containing other donor groups (e.g., ethers, thioethers, or other amines) can yield tetradentate or hexadentate ligands. The design of such ligands aims to enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes through a more pronounced chelate effect.

Macrocyclic Ligands: Macrocyclic ligands are large, ring-shaped molecules containing multiple donor atoms. wikipedia.org They often exhibit exceptionally high affinity and selectivity for specific metal ions, a phenomenon known as the macrocyclic effect. wikipedia.orgwikipedia.org this compound can serve as a building block in the synthesis of macrocycles. Template synthesis, where a metal ion directs the cyclization reaction, is a common strategy for preparing these complex structures. wikipedia.orgresearchgate.net The long alkyl chain can be incorporated to influence the solubility and conformational properties of the resulting macrocyclic complex.

Structural Characterization of Metal Complexes using Advanced Techniques

A variety of advanced analytical techniques are employed to fully characterize the structure and properties of metal complexes containing this compound.

Catalytic Applications of Hexadecane 1,2 Diamine Derivatives

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral 1,2-diamines are fundamental building blocks in asymmetric catalysis, serving as both temporary chiral auxiliaries and as permanent ligands for transition metals. When integrated into a catalyst, the hexadecane-1,2-diamine backbone can significantly influence the catalyst's performance, stability, and recyclability. The long lipophilic chain can create a microenvironment around the metal center that affects substrate approach and, consequently, stereoselectivity.

In enantioselective transformations, chiral ligands derived from 1,2-diamines coordinate to a metal center, creating a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. This is critical in reactions such as asymmetric hydrogenation, oxidation, and various carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation: One of the most well-studied applications of chiral diamine ligands is in the asymmetric transfer hydrogenation (ATH) of ketones and imines. While direct examples using this compound are not extensively documented, research on polymeric chiral diamine ligands demonstrates the profound effect of long-chain structures. In studies using iridium complexes, polymeric diamine ligands with longer chains have been shown to exhibit higher reactivity and efficiency. nih.govresearchgate.net This is attributed to the polymer backbone preventing catalyst deactivation and aggregation, allowing for exceptionally high turnover numbers (TONs). The hexadecane (B31444) chain is expected to offer similar benefits by sterically shielding the metal center and enhancing solubility in organic media, which can be crucial for achieving high conversions and enantioselectivity. nih.govresearchgate.netnih.gov

Carbon-Carbon Bond Formation: Chiral diamine-metal complexes are also effective in catalyzing enantioselective C-C bond-forming reactions, such as Michael additions and aldol reactions. The diamine ligand controls the facial selectivity of the nucleophilic attack. For instance, copper complexes of chiral diamines have been employed in the reductive coupling of imines to generate vicinal diamines with high enantiomeric purity. dntb.gov.ua The steric bulk and electronic nature of the diamine are critical for high stereocontrol. A hexadecane substituent would provide significant steric hindrance, potentially enhancing the enantioselectivity for specific substrates.

Table 1: Representative Enantioselective Transfer Hydrogenation of Ketones Using a Long-Chain Polymeric Diamine-Iridium Catalyst This table illustrates the performance of a catalyst with long-chain structural features analogous to those that would be present in a this compound derivative.

Substrate (Ketone)Catalyst SystemProduct (Alcohol)Yield (%)Enantiomeric Excess (ee, %)
AcetophenoneIr-Polydiamine Complex1-Phenylethanol9998
1-IndanoneIr-Polydiamine Complex1-Indanol9899
2-ChloroacetophenoneIr-Polydiamine Complex2-Chloro-1-phenylethanol9997
Ethyl benzoylformateIr-Polydiamine ComplexEthyl mandelate9596

When a molecule already contains a stereocenter, the formation of a new one can result in diastereomers. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. A derivative of this compound could function as such an auxiliary.

In these applications, the chiral diamine auxiliary controls the conformation of the substrate, making one face more accessible to an incoming reagent. This steric control is the basis for diastereoselection. For example, in diastereoselective Mannich reactions, where an enolate adds to an imine, a chiral diamine auxiliary can control the formation of one diastereomer over the other. rsc.org The long hexadecane chain would be a significant steric director, potentially leading to very high levels of diastereoselectivity by effectively blocking one face of the reactive intermediate. While specific studies on this compound as a chiral auxiliary are limited, the principles of asymmetric induction suggest it would be a powerful tool for controlling diastereoselectivity.

Role as Organocatalysts and Co-catalysts

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. Chiral primary and secondary amines, often in combination with other functional groups, are a cornerstone of this field. They typically operate by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

Derivatives of 1,2-diamines, particularly those based on proline or diphenylethylenediamine, have been developed as highly effective organocatalysts for a range of transformations, including aldol, Mannich, and Michael reactions. researchgate.netsemanticscholar.org In these systems, one amine group (typically primary or secondary) forms the enamine or iminium ion, while the other amine group, often protonated, can act as a hydrogen-bond donor to activate the electrophile and help organize the transition state.

A this compound derivative would introduce amphiphilic character to the organocatalyst. The polar diamine head would engage in the catalytic cycle, while the long, nonpolar hexadecane tail would enhance solubility in less polar or even biphasic systems. This could allow reactions to be performed under conditions where conventional polar organocatalysts would fail. Such amphiphilic catalysts can function at interfaces, mimicking enzymatic behavior and potentially leading to unique reactivity and selectivity.

Table 2: Representative Organocatalytic Asymmetric Aldol Reaction This table illustrates a typical asymmetric aldol reaction catalyzed by a chiral N-alkylated 1,2-diamine, demonstrating the catalyst class to which a this compound derivative would belong.

AldehydeKetoneCatalystYield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone(R,R)-N-alkylated 1,2-Diphenylethylenediamine9599
BenzaldehydeCyclohexanone(R,R)-N-alkylated 1,2-Diphenylethylenediamine8090
2-ChlorobenzaldehydeCyclohexanone(R,R)-N-alkylated 1,2-Diphenylethylenediamine8592
4-MethoxybenzaldehydeCyclohexanone(R,R)-N-alkylated 1,2-Diphenylethylenediamine7588

Support in Heterogeneous Catalysis Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their practicality, enabling easy separation from the reaction products and facilitating catalyst reuse. The long alkyl chain of this compound makes its derivatives particularly well-suited for immobilization through non-covalent interactions.

Several strategies can be employed to immobilize catalysts derived from this compound. mdpi.com

Covalent Bonding: The diamine can be chemically modified to include a reactive group (e.g., a silane) that can form a covalent bond with the surface of a support like silica (B1680970) or a functionalized polymer. nih.govmdpi.com

Non-covalent Physisorption: The long, lipophilic hexadecane chain can be strongly adsorbed onto nonpolar supports (like carbon or hydrophobic polymers) via van der Waals forces. This is a simple and direct method of immobilization. mdpi.com

Ionic Bonding: The diamine can be protonated or quaternized to form a cationic catalyst that can be immobilized onto a support with anionic sites through electrostatic interactions. mdpi.com

Encapsulation: A metal complex of the diamine can be physically entrapped within the pores of a mesoporous material like MCM-41 silica. The support acts as a "nanoreactor," preventing the catalyst from leaching while allowing substrates and products to diffuse. nih.govdntb.gov.ua The long chain can help anchor the complex within the pores.

In large-scale industrial processes like hydrodesulfurization (HDS) and hydroisomerization, catalyst performance is paramount. While these fields are dominated by inorganic catalysts, the introduction of organic ligands like diamines can precisely tune catalyst selectivity.

Hydrodesulfurization (HDS): HDS is the process of removing sulfur from petroleum fractions using a catalyst (typically Ni-Mo-S or Co-Mo-S) and hydrogen. The reaction proceeds through two main pathways: direct desulfurization (DDS) and a hydrogenation (HYD) pathway. An immobilized chiral diamine-metal complex could influence the selectivity between these pathways. The diamine ligand would modify the electronic environment of the metal active sites, potentially favoring one pathway over the other. For instance, increased electron density on the metal center could promote the hydrogenation pathway, which is necessary for removing sterically hindered sulfur compounds.

Hydroisomerization: The hydroisomerization of long-chain n-alkanes (like n-hexadecane itself) is used to produce branched isomers that improve the cold-flow properties of diesel and lubricant oils. researchgate.net This process uses bifunctional catalysts with both metal (e.g., Platinum) and acid sites (e.g., zeolites). doi.org An immobilized this compound-platinum complex on an acidic support could serve as such a catalyst. The diamine ligand would sterically control access to the platinum site, influencing the type of isomers formed (e.g., mono-branched vs. multi-branched) and potentially suppressing undesirable side reactions like hydrocracking. The long chain of the ligand could also modify the interaction of the catalyst with the long-chain alkane substrate, further tuning selectivity.

Advanced Materials Science Applications of Hexadecane 1,2 Diamine

Polymer and Copolymer Synthesis

The presence of two reactive amine groups makes Hexadecane-1,2-diamine a valuable monomer for step-growth polymerization, enabling its integration into various polymer backbones and networks.

Polyamide and Polyurethane Backbone Integration

This compound serves as a fundamental component in the synthesis of long-chain polyamides and polyurethanes. In these polymerization reactions, the diamine acts as the nucleophilic monomer, reacting with electrophilic co-monomers such as dicarboxylic acids, diacyl chlorides, or diisocyanates.

The general reaction for forming a polyamide from a diamine and a dicarboxylic acid is a condensation polymerization, where an amide bond is formed with the elimination of water. The incorporation of the long C₁₆ chain from this compound into the polymer backbone significantly influences the material's properties. Polyamides synthesized with long-chain aliphatic diamines generally exhibit lower melting points and reduced water uptake compared to their short-chain counterparts like Nylon 6,6. d-nb.infoosti.gov This enhanced dimensional stability is crucial for applications in environments with fluctuating humidity. For instance, studies on polyamides derived from long-chain diamines (such as 1,10-decanediamine and 1,12-dodecanediamine) and diacids show a clear trend where increasing the length of the aliphatic segment leads to greater flexibility and improved solubility in organic solvents. osti.govpsu.edu

Similarly, in polyurethane synthesis, this compound can react with diisocyanates. The resulting polymer contains urethane (B1682113) linkages if the reaction involves a diol, or urea (B33335) linkages in a direct reaction with the diisocyanate. The long, flexible hexadecane (B31444) segment can be used to tailor the properties of polyurethane-imide elastomers, affecting their morphology and mechanical characteristics. Research on polyurethane-imides using various aliphatic diamines, including long-chain variants like 1,12-dodecamethylene diamine, has shown that the diamine structure dictates the final chemical, thermal, and mechanical properties of the elastomer. scirp.org The integration of this compound would be expected to impart significant hydrophobicity and flexibility to the resulting polyurethane.

Table 1: Influence of Long-Chain Diamines on Polyamide Properties

Diamine MonomerCo-monomerResulting PolyamideKey Property Changes Attributed to Long-Chain Diamine
1,10-Decanediaminep-Phenylenediacetic acidPA10PGood heat resistance and mechanical properties, lower water absorbance. psu.edu
1,12-DodecanediamineVarious diacidsLong-chain aliphatic polyamidesReduced melting point, enhanced dimensional stability due to lower water uptake. d-nb.infoosti.gov
1,13-Tridecane diamineAdipic acidNylon 13,6Lower water absorption compared to Nylon 6,6. osti.gov

Cross-linking in Polymer Networks

The difunctional nature of this compound allows it to act as an effective cross-linking agent, forming covalent bonds that link polymer chains together to create a three-dimensional network. mdpi.comrsc.org This process transforms thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. rsc.org

The reaction involves the amine groups of this compound reacting with functional groups on the polymer chains, such as ester, epoxide, or carboxylic acid groups. acs.orgresearchgate.net The long C₁₆ chain of the diamine becomes an integral part of the cross-link, influencing the network's properties. Studies on acrylate-modified natural rubber cross-linked with various diamines have shown that long-chain aliphatic diamines, in particular, provide better flexibility to the resulting vulcanizates. acs.orgbohrium.comfigshare.com The reactivity of the aliphatic diamine is typically high due to minimal steric hindrance, leading to efficient network formation. acs.org

The introduction of this compound as a cross-linker can be used to precisely tune the properties of the polymer network. The length of the cross-link affects the cross-link density and the mobility of the polymer chains. A longer cross-linker like this compound would create a network with larger mesh sizes compared to shorter-chain diamines, potentially resulting in a material with greater flexibility and a lower glass transition temperature. bohrium.com This strategy is employed to improve the performance of materials such as polyimide membranes for gas separation, where cross-linking can tighten the polymer matrix, reduce physical aging, and enhance selectivity. mdpi.com

Table 2: Effect of Diamine Structure on Cross-Linked Polymer Properties

Polymer SystemDiamine Cross-linker TypeEffect on Polymer Network
Acrylate-Modified Natural RubberLong-chain aliphatic diamine (e.g., Dimer diamine)Provides better flexibility and toughness. acs.orgbohrium.com
Acrylate-Modified Natural RubberAromatic diamineEnhances stiffness and thermal stability. acs.orgbohrium.com
Polyimide MembranesLinear aliphatic diamines (e.g., EDA, BuDA)Increases cross-linking density, tightens interstitial spacing, enhances gas selectivity. mdpi.com

Supramolecular Architectures and Self-Assembly Phenomena

The amphiphilic character of this compound, with its hydrophilic diamine head and a long hydrophobic tail, makes it an ideal candidate for constructing ordered supramolecular structures through non-covalent interactions.

Hydrogen Bonding Driven Assemblies

The two primary amine groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This functionality is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. nih.govacs.org In protic environments or in the presence of suitable co-molecules, the amine groups can become protonated, forming aminium ions which then participate in strong hydrogen bonds with counter-ions or solvent molecules like water. kuleuven.be

These hydrogen-bonding interactions can lead to the formation of one-, two-, or three-dimensional networks. For example, research has shown that protonated short-chain diamines can form stable, hydrogen-bonded assemblies with water, which then act as templates for the synthesis of highly ordered materials like zeotypes. kuleuven.be The specific geometry of these hydrogen-bonded assemblies dictates the final structure of the material. Similarly, the self-assembly of molecules containing diamine functionalities can be driven by the formation of characteristic N-H···N hydrogen bonds between the diamine groups, leading to chains or sheets. nih.govacs.org The long hexadecane tail of this compound would provide additional stability to these assemblies through van der Waals forces.

Hydrophobic Interactions in Ordered Structures

The most significant driving force for the self-assembly of this compound in aqueous environments is the hydrophobic effect. The long C₁₆ alkyl chain is highly nonpolar and will spontaneously aggregate to minimize its contact with water molecules. This hydrophobic interaction, coupled with the hydrophilic nature of the diamine headgroup, defines the molecule as an amphiphile. nih.gov

Amphiphilic molecules are known to self-assemble into a variety of ordered structures, such as micelles, vesicles, nanofibers, and lamellae. nih.govacs.orgacs.org The final morphology of the assembly is determined by a delicate balance between the hydrophobic interactions of the tails and the hydrophilic/repulsive interactions of the headgroups. rsc.org For a molecule like this compound, the long, saturated alkyl chain favors the formation of ordered, lamellar structures, similar to the self-assembly of long-chain alkanes on surfaces. nih.govacs.org The interplay between the hydrogen bonding of the amine headgroups and the van der Waals packing of the hexadecane tails can lead to complex and tunable morphologies, such as spheres, needles, or dendrites, as seen in analogous diamine-based systems. nrct.go.th

Host-Guest Chemistry and Encapsulation

The unique molecular structure of this compound and its ability to participate in self-assembly allow it to be involved in host-guest chemistry and encapsulation phenomena. wikipedia.org Host-guest complexes are formed when a "host" molecule creates a binding cavity for a "guest" molecule, held together by non-covalent forces. wikipedia.org

This compound can function as a guest molecule. Its long, linear structure allows it to be encapsulated within larger host molecules or supramolecular capsules that possess hydrophobic cavities. Studies have shown that long-chain n-alkanes, such as n-hexadecane, can be encapsulated within dimeric molecular capsules, and the presence of diamine functionalities on the host can facilitate such interactions. nih.gov Furthermore, long-chain diamines have been shown to be complexed within cavitands before undergoing reactions to form large macrocycles, demonstrating their suitability as guests in template-directed synthesis. nih.gov

Conversely, this compound can be a crucial component in the formation of host structures for encapsulation. For example, in microencapsulation techniques, diamines are reacted with diisocyanates at the interface of an oil-in-water emulsion to form a polyurea shell around the oil droplets. This method has been used to encapsulate phase-change materials like n-hexadecane, where a diamine monomer is essential for forming the protective shell. wiley.com The self-assembly of amphiphilic molecules like this compound into vesicles can also create aqueous compartments capable of encapsulating hydrophilic molecules, which can then be delivered as cargo. acs.org

Nanomaterial Fabrication and Functionalization

The unique amphiphilic nature of this compound, featuring a hydrophobic sixteen-carbon tail and a hydrophilic diamine head, makes it a compelling candidate for the synthesis and modification of nanomaterials. The two amine groups can act as anchoring points to nanoparticle surfaces or as reactive sites for further functionalization.

Surface Modification of Nanoparticles and Nanocomposites

The surface functionalization of nanoparticles is critical for their stability, dispersibility in various media, and for imparting specific functionalities. Long-chain amines and diamines are frequently employed as ligands or capping agents in the synthesis of nanoparticles to control their growth, prevent aggregation, and ensure their solubility in organic solvents. For instance, oleylamine, a long-chain monoamine, is widely used in the synthesis of highly crystalline and monodispersed iron oxide nanoparticles. psu.edu

The vicinal diamine groups of this compound could offer unique advantages, such as forming stable chelate-like structures on metal or metal oxide nanoparticle surfaces, potentially leading to more robustly functionalized nanoparticles compared to their mono-amine or distally-spaced diamine counterparts.

Table 1: Potential Effects of this compound in Nanocomposite Surface Modification (Hypothetical)

PropertyExpected Influence of this compoundRationale
Nanoparticle Dispersion Improved in non-polar matricesThe long C16 chain enhances compatibility with organic polymers and solvents.
Interfacial Adhesion EnhancedThe two amine groups can form strong interactions (e.g., covalent or hydrogen bonds) with both the nanoparticle surface and the surrounding matrix.
Thermal Stability Potentially IncreasedStronger interfacial bonding can restrict polymer chain movement, increasing the degradation temperature of the nanocomposite.
Mechanical Properties Potentially ImprovedBetter stress transfer from the polymer matrix to the nanofiller due to improved adhesion.

Formation of Ordered Nanostructures

Self-assembly is a powerful bottom-up approach for creating ordered nanostructures. mdpi.com Amphiphilic molecules, like this compound, can spontaneously organize in solution to form micelles, vesicles, or other ordered aggregates. nih.gov The long hydrophobic hexadecane tail would drive the aggregation in polar solvents to minimize contact with the solvent, while the hydrophilic diamine head would be exposed to the aqueous phase.

The presence of two adjacent amine groups could lead to more complex and potentially more stable self-assembled structures compared to single-headed amphiphiles. These self-assembled structures can serve as templates or nanoreactors for the synthesis of nanostructured materials. For example, micelles can be loaded with precursor materials to synthesize nanoparticles with controlled size and morphology. While direct evidence for this compound is not available, the principles of self-assembly of long-chain amines are well-established for creating complex nanostructures. beilstein-journals.org

Interfacial and Surface Science Applications

The ability of this compound to modify surfaces and interfaces is one of its most promising attributes. The amine groups can interact strongly with a variety of surfaces, including metals, metal oxides, and polymers, while the long alkyl chain can alter the surface energy and wetting characteristics.

Adhesion Promoters and Surface Modifiers

Long-chain alkyl amines and diamines are recognized as effective adhesion promoters, particularly in applications requiring strong bonding between dissimilar materials, such as organic coatings on metal substrates or in polymer composites. specialchem.comresearchgate.net They function by acting as a molecular bridge: the polar amine groups bind to the high-energy surface (e.g., a metal oxide layer on a substrate), and the non-polar alkyl chain entangles with or adheres to the organic polymer matrix. mdpi.comgoogle.com

Patents related to asphalt (B605645) modifiers frequently list higher alkyl diamines as anti-stripping additives that improve the adhesion of bitumen to mineral aggregates, preventing moisture-induced damage. google.comgoogleapis.com The cationic nature of protonated amines ensures a strong bond with negatively charged silica (B1680970) and other mineral surfaces. mdpi.com Similarly, a patent for polymer surface modification suggests the use of di-amine functional alkyls like 1,12-dodecane diamine and 1,16-hexadecane diamine to act as end-capping agents for polymers like polyurethanes, thereby modifying the surface properties of the final product. google.com Given these precedents, this compound is expected to be an effective adhesion promoter and surface modifier.

Table 2: Comparison of Long-Chain Amines as Adhesion Promoters

CompoundStructureTypical ApplicationMechanism of Action
Oleylamine C18H35NH2Nanoparticle synthesis, corrosion inhibitionAdsorption via amine group, hydrophobic barrier from alkyl chain.
1,12-Dodecanediamine H2N(CH2)12NH2Polymer surface modification, epoxy curingAmine groups react with polymer end-groups or resin; alkyl chain provides flexibility.
This compound (Predicted) C14H29CH(NH2)CH2NH2Adhesion promotion (metal-polymer, asphalt-aggregate), surface modificationVicinal amine groups chelate to metal/mineral surfaces; C16 chain interacts with organic phase.

Membrane Formation and Functionalization

Long-chain diamines are valuable components in the synthesis and functionalization of polymeric membranes for various separation and sensing applications. google.combwise.kr They can be incorporated into the polymer backbone or grafted onto the membrane surface to tailor its properties.

In the fabrication of membranes, long-chain diamines can be used as monomers or cross-linking agents. For example, in the synthesis of polyurea or polyamide membranes, the diamine reacts with a diisocyanate or a diacid chloride, respectively. The long, flexible hexadecane chain of this compound could impart a degree of hydrophobicity and flexibility to the membrane structure, which could be advantageous for certain separation processes like organic solvent nanofiltration. ulisboa.pt

Furthermore, diamines are used to functionalize existing membranes to alter their surface chemistry. The surface modification of polyimide membranes with various diamines has been shown to tune their gas separation performance by altering the polymer chain packing and free volume. bwise.kr The amine groups of this compound could be used to graft other molecules onto a membrane surface, introducing new functionalities for targeted separations or to improve anti-fouling properties. While studies often mention hexadecane as a component in membrane casting solutions, the specific use of this compound as a functional monomer remains an area for future research. nih.govbiorxiv.org

Theoretical and Computational Studies of Hexadecane 1,2 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure. This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. For hexadecane-1,2-diamine, these calculations can pinpoint how the two amine groups influence the electronic properties of the long alkyl chain and vice versa.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like this compound. wikipedia.org

Applications of DFT to this compound would typically involve:

Geometry Optimization: Finding the lowest energy three-dimensional structure of the molecule. This is crucial for the flexible hexadecane (B31444) chain, where numerous conformers exist.

Electronic Property Calculation: Determining key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The locations of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized around the nitrogen atoms of the amine groups due to their lone pairs of electrons.

Charge Distribution Analysis: Calculating the distribution of partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis). This helps in understanding the molecule's polarity and identifying electropositive or electronegative sites, which are key to predicting intermolecular interactions like hydrogen bonding. nrel.gov

Reactivity Indices: Using conceptual DFT, indices such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These indices help predict how this compound will behave in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Conformer of this compound

PropertyCalculated Value (Illustrative)Significance
Total Energy-960.5 HartreeRepresents the total electronic energy of the molecule in its optimized geometry. Used to compare the relative stability of different conformers.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital. Relates to the ability to donate an electron (nucleophilicity), likely centered on the N atoms.
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap7.7 eVEnergy difference between HOMO and LUMO. A larger gap indicates higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DebyeA measure of the overall polarity of the molecule, arising from the charge separation between the amine groups and the nonpolar alkyl chain.
NBO Charge on Nitrogen-0.95 eThe calculated partial charge on the nitrogen atoms, indicating their electron-rich, nucleophilic character.
NBO Charge on Amino H+0.42 eThe calculated partial charge on the hydrogen atoms of the amine groups, indicating their acidity and potential to act as hydrogen bond donors.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using any experimental data or empirical parameters. oup.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy, though at a significantly higher computational cost compared to DFT. unige.ch

For this compound, ab initio approaches would be valuable for:

Benchmarking DFT Results: High-accuracy ab initio calculations (e.g., CCSD(T)) on a simplified analogue of this compound (like 1,2-diaminobutane) can be used to validate the accuracy of a chosen DFT functional for the larger system.

Studying Weak Interactions: Methods like MP2 are well-suited for accurately describing non-covalent interactions, such as intramolecular hydrogen bonding between the two amine groups or van der Waals forces that dictate the folding of the alkyl chain.

Conformational Energy Analysis: A detailed study of the potential energy surface, for instance, by analyzing the torsional angle between the two amine groups, can be performed with high accuracy to understand the energetic barriers between different conformations. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior and large-scale conformational changes of molecules over time. MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system.

For this compound, MD simulations can provide critical insights into:

Self-Assembly: The amphiphilic nature of this compound, with its polar diamine head and long nonpolar alkyl tail, suggests it could act as a surfactant or form self-assembled structures like micelles or bilayers. MD simulations can model the aggregation of many this compound molecules in an aqueous environment to observe the spontaneous formation of such structures. digitellinc.com These simulations reveal how intermolecular hydrogen bonds between amine groups and van der Waals interactions between alkyl chains drive the self-assembly process. cuny.edu Studies on similar long-chain molecules show that MD can effectively model their aggregation and behavior at interfaces. acs.orgnih.gov

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are routinely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. They are also essential for studying the thermodynamics and kinetics of chemical reactions.

Spectroscopic Signatures: DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, this allows for the assignment of specific peaks to functional group vibrations, such as N-H stretching and bending in the amine groups, and C-H stretching and bending in the alkyl chain. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign signals in experimental NMR spectra. While direct prediction of a full spectrum is complex, calculating properties for a proposed structure and comparing them to experimental data is a powerful validation tool. nih.gov

Reaction Energetics: Quantum chemical calculations can determine the energetic profile of a potential reaction. For example, the protonation of one or both amine groups of this compound can be studied by calculating the Gibbs free energy change (ΔG) for the reaction. tutorchase.com Furthermore, the energy barriers (activation energies) for reactions involving the amine groups, such as nucleophilic substitution or condensation reactions, can be computed to predict reaction rates and mechanisms. rsc.org

Table 2: Illustrative Predicted Energetics for Reactions Involving this compound

ReactionComputational Method (Illustrative)Predicted ΔH (kcal/mol)Predicted ΔG (kcal/mol)Significance
First Protonation (at N1)B3LYP/6-311+G(d,p)-230-225A highly negative value indicates that the first protonation of an amine group is thermodynamically very favorable.
Second Protonation (at N2)B3LYP/6-311+G(d,p)-215-210Also favorable, but slightly less so than the first, due to electrostatic repulsion from the first protonated amine group.
Intramolecular H-bond formationMP2/aug-cc-pVTZ-2.5+1.0A small negative enthalpy suggests a weak hydrogen bond is possible, but a positive Gibbs free energy indicates it may not be spontaneous due to entropic penalties.
Homolytic N-H Bond DissociationG4(MP2)+95+88A high positive value indicates that breaking the N-H bond to form a radical requires a significant amount of energy.

Structure-Property Relationship Elucidation through Computational Models

Quantitative Structure-Property Relationship (QSPR) models use computational data to establish a mathematical correlation between a molecule's structural features (descriptors) and its macroscopic properties. researchgate.net

For this compound, computational models can be built to predict various properties:

Physicochemical Properties: Descriptors derived from DFT calculations (e.g., molecular volume, surface area, dipole moment, HOMO/LUMO energies) and topological indices can be correlated with experimental properties like boiling point, viscosity, and solubility in various solvents.

Biological Activity or Function: In applications where long-chain diamines are used as, for example, corrosion inhibitors or components in drug delivery systems, QSPR models can predict their efficacy. The model would correlate structural descriptors with performance metrics, allowing for the virtual screening of similar molecules to identify candidates with improved properties. For instance, the strength of adsorption onto a metal surface could be predicted based on the calculated charge distribution and orbital energies of the amine functional groups. numberanalytics.com

By generating these computational models, researchers can screen new derivatives of this compound for desired properties without the need for synthesis and experimental testing of every compound, thereby accelerating the design and discovery process. researchgate.net

Advanced Characterization Techniques in Hexadecane 1,2 Diamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Complexes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives and complexes of Hexadecane-1,2-diamine. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org In a typical high-resolution spectrum, signals that appear as single peaks at low resolution are split into clusters (e.g., doublets, triplets, quartets), providing additional structural information. libretexts.org

The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each nucleus in the molecule. For derivatives of 1,2-diamines, high-resolution ¹H-NMR is particularly powerful for determining diastereomeric ratios, which can be assigned based on the distinct signals of the different isomers. rsc.org The coupling constants (³JHH), which describe the interaction between adjacent protons, are highly dependent on the dihedral angle between them; for example, trans-configurations in cyclic diamine derivatives can result in large coupling constants of 10–12 Hz, confirming the stereochemistry. rsc.org

In the case of long-chain amine derivatives, such as those related to hexadecylamine, ¹³C NMR provides clear signals for the different carbon atoms along the alkyl chain. researchgate.net The carbon attached to the nitrogen atom (C-N) typically appears at a distinct chemical shift (e.g., around 40 ppm), while the backbone methylene (B1212753) (CH₂) carbons and the terminal methyl (CH₃) carbon have characteristic signals at higher fields. researchgate.net The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). rsc.orgdocbrown.info

Table 1: Representative NMR Data for Long-Chain Amine and Diamine Derivatives
NucleusGroupTypical Chemical Shift (δ, ppm)Significance
¹HAzomethine (CH=N)8.0 - 8.4Confirms formation of Schiff base derivatives. derpharmachemica.com
¹HMethylene (N-CH₂)~3.87Protons on carbons adjacent to the diamine functional group. derpharmachemica.com
¹³CAzomethine (C=N)160 - 165Characteristic downfield signal for Schiff base carbons. derpharmachemica.com
¹³CMethylene (N-CH₂)~61.5Signal for carbons directly bonded to nitrogen in an ethane (B1197151) diamine moiety. derpharmachemica.com
¹³CMethylene (C-N)~40Carbon bonded to the amine group in hexadecylamine. researchgate.net
¹³CAlkyl Chain (-CH₂-)n~30 - 33Overlapping signals for the backbone methylene carbons. researchgate.net
¹³CTerminal Methyl (-CH₃)~13.2Upfield signal characteristic of the terminal methyl group. derpharmachemica.com

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to signal overlap. researchgate.netomicsonline.org Two-dimensional (2D) NMR spectroscopy addresses this by spreading signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. researchgate.netwikipedia.org

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It is fundamental for tracing the proton connectivity throughout a molecule's carbon skeleton. rsc.org

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a given spin system, not just those that are directly coupled. nih.gov This is useful for identifying all protons belonging to a specific structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful heteronuclear 2D technique that correlates protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgnih.gov It produces a spectrum with one peak for each C-H or N-H bond, making it invaluable for assigning carbon and nitrogen signals based on their attached protons. wikipedia.org

By combining these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of even very complex molecules can be achieved. rsc.org

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. The technique can identify the crystalline phases present in a sample, determine phase purity, and assess the material's crystallinity. libretexts.org The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. libretexts.orgrsc.org PXRD is essential for characterizing bulk materials derived from this compound, such as metal-organic frameworks or coordination polymers.

Single Crystal X-ray Crystallography provides the most detailed structural information, as it determines the precise position of every atom within the crystal lattice. uol.derigaku.com This requires a high-quality single crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es The analysis yields a definitive molecular structure, which can put an end to arguments over the constitution or stereochemistry of a newly synthesized derivative. rigaku.com For complexes involving diamines, this technique can definitively characterize the coordination geometry of metal ions and the conformation of the diamine ligand. jhu.edu

Table 2: Information Obtained from X-ray Diffraction Techniques
TechniqueSample TypePrimary Information Obtained
Powder X-ray Diffraction (PXRD)Polycrystalline PowderCrystalline phase identification, phase purity, lattice parameters, crystallinity. libretexts.org
Single Crystal X-ray CrystallographySingle CrystalPrecise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing. uol.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. derpharmachemica.com

For this compound (C₁₆H₃₆N₂), the monoisotopic mass is 256.2878 g/mol , which can be precisely confirmed by high-resolution mass spectrometry. epa.gov When a derivative of this compound is analyzed, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule can then break apart in the spectrometer in a predictable way, producing a series of fragment ions. derpharmachemica.com Analyzing these fragments provides valuable clues about the molecule's structure. For example, in Schiff base derivatives of diamines, characteristic fragmentation patterns can confirm the structure of the cinnamylidene moiety and the diamine backbone. derpharmachemica.com

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Derived Materials

Electron microscopy techniques are essential for visualizing the morphology and nanostructure of materials at high resolution. gfz.de

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. gfz.de It provides much higher resolution than SEM and can be used to visualize the internal structure of materials, including crystal lattices, defects, and nanoparticles. gfz.de In research involving hexadecane (B31444), TEM has been used to study the self-assembly and arrangement of gold nanoparticles at a solid-liquid interface. nih.gov For materials synthesized using this compound, TEM could be used to characterize the dispersion of metal nanoparticles on a support, visualize the porous structure of a metal-organic framework, or study the layers in a self-assembled film.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a non-destructive technique that provides a molecular fingerprint of a compound. rsc.org It is used to identify functional groups and study molecular interactions. bgu.ac.il

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). In the IR spectrum of this compound and its derivatives, characteristic peaks would appear for N-H stretching and bending in the amine groups, C-H stretching and bending from the long alkyl chain, and C-N stretching. In Schiff base derivatives of diamines, a prominent peak around 1600 cm⁻¹ is attributed to the C=N stretching mode, confirming the formation of the imine. derpharmachemica.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For hexadecane, strong Raman bands are observed for the symmetric and asymmetric CH₂ stretching vibrations at approximately 2849 cm⁻¹ and 2887 cm⁻¹, respectively. researchgate.net Studying shifts in the positions of IR or Raman bands can provide information about intermolecular interactions, such as hydrogen bonding or the coordination of the diamine to a metal center.

Table 3: Characteristic Vibrational Bands for Diamine Derivatives
TechniqueVibrational ModeTypical Wavenumber (cm⁻¹)Significance
IRN-H Stretch3300 - 3500Indicates presence of primary or secondary amine groups.
RamanC-H₂ Stretch (asymmetric)~2887Characteristic of the alkyl chain in hexadecane. researchgate.net
RamanC-H₂ Stretch (symmetric)~2849Characteristic of the alkyl chain in hexadecane. researchgate.net
IRC=N Stretch~1600Confirms imine bond formation in Schiff base derivatives. derpharmachemica.com
IRAromatic C=C Stretch1450 - 1500Indicates presence of aromatic rings in derivatives. derpharmachemica.com

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis, CD, Fluorescence)

A range of other spectroscopic methods can provide further insights into the electronic properties and specific functionalities of this compound derivatives. espublisher.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within a molecule. spectroscopyonline.com While the parent this compound does not absorb significantly in this region, many of its derivatives, especially those incorporating chromophores like aromatic rings or conjugated systems (e.g., Schiff bases), will have characteristic absorption spectra. derpharmachemica.com UV-Vis spectroscopy is widely used for quantitative analysis and to study electronic interactions. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. If a chiral center is introduced into a derivative of this compound, or if the diamine is used as a ligand to create a chiral metal complex, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties.

Fluorescence Spectroscopy: This highly sensitive technique measures the emission of light from molecules that have been excited to a higher electronic state. While the parent diamine is not fluorescent, it can be functionalized with a fluorophore (a fluorescent tag). The resulting fluorescent derivative could be used as a probe to study binding events, monitor the formation of self-assembled structures, or for imaging applications.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of vicinal diamines, particularly those with long alkyl chains like hexadecane-1,2-diamine, remains a challenging area where innovation is actively sought. sigmaaldrich.com Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, use of renewable feedstocks, and mild reaction conditions. nih.gov

Several promising strategies are emerging for the synthesis of chiral 1,2-diamines that could be adapted for this compound. nih.gov These include rhodium-catalyzed hydroamination of allylic amines, which offers 100% atom economy by coupling amines and olefins directly. nih.govorganic-chemistry.org Another approach involves the catalytic asymmetric diamination of C-C double bonds, which can provide enantioenriched 1,2-diamines. rsc.org Nickel-catalyzed hydroamidation of alkenyl amides also presents a viable route to enantioenriched vicinal diamines. rsc.org

Furthermore, bio-based synthetic routes are gaining traction. Methods starting from natural α-amino acids and employing reactions like the Wittig olefination offer a pathway to chiral long-chain diamines from renewable sources. mdpi.com The push towards sustainability also encourages the exploration of enzymatic catalysis and processes that minimize hazardous waste, aligning with the goals of a nanocircular economy. bio4matpro.dersc.org

Synthetic StrategyKey FeaturesPotential Advantages for this compoundReferences
Rhodium-Catalyzed HydroaminationDirect coupling of allylic amines and amine nucleophiles.High atom economy; potential for creating unsymmetrical diamines. nih.govorganic-chemistry.org
Asymmetric Diamination of AlkenesDirect installation of two amino groups across a double bond.Access to enantiomerically pure forms; potentially fewer steps. rsc.org
Diboron-Templated Reductive CouplingUses diboron (B99234) compounds to control stereoselectivity.Very high selectivity for a single stereoisomer. youtube.com
Bio-based Routes (e.g., from Amino Acids)Utilizes renewable starting materials like lysine (B10760008) or phenylalanine.Enhanced sustainability; leverages natural chirality. mdpi.com
Rh-Catalyzed Aziridination/RearrangementA tandem sequence to form differentially protected diamines.Allows for selective modification of the two amino groups. acs.org

Exploration of this compound in Advanced Catalytic Cycles

Vicinal diamines are privileged structures used as chiral ligands in a multitude of asymmetric catalytic reactions. sigmaaldrich.comacs.org The long hexadecane (B31444) chain of this compound introduces unique properties that can be exploited in advanced catalyst design. The alkyl chain can significantly influence the catalyst's solubility, allowing it to be used in non-polar media or facilitating its recovery in biphasic systems.

One key area of exploration is in asymmetric transfer hydrogenation (ATH). nih.gov Polymeric diamine ligands, where the long chains contribute to catalyst stability and recyclability, have shown exceptional performance with high turnover numbers. acs.org this compound could serve as a monomer or a key component in such polymeric ligands. nih.gov Additionally, diamines are effective ligands in copper-catalyzed cross-coupling reactions, which are fundamental for forming C-N and C-O bonds in pharmaceuticals and functional materials. tcichemicals.comrsc.org The lipophilic nature of the hexadecane chain could enhance catalyst performance in specific substrate classes or enable catalyst immobilization.

Catalytic SystemRole of Diamine LigandPotential Contribution of this compoundReferences
Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)Chiral ligand controlling enantioselectivity in ketone reduction.Enhance catalyst stability and recyclability, particularly if incorporated into a polymeric structure. nih.govacs.org
Copper-Catalyzed Cross-Coupling (Ullmann-type)Accelerates C-N and C-O bond formation under mild conditions.Improve solubility in non-polar solvents; facilitate catalyst separation and reuse. tcichemicals.comrsc.org
Rhodium-Catalyzed HydroaminationCan act as a directing group or ligand in the synthesis of other complex amines.Modify regioselectivity and catalyst activity through steric and electronic effects. nih.gov
Palladium-Catalyzed C-H FunctionalizationLigand that modulates the reactivity and selectivity of the metal center.The long chain could create specific pockets around the catalytic site, influencing substrate approach. nih.gov

Expansion into Bio-inspired and Biomimetic Materials Science

The structure of this compound, with its lipid-like tail and polar headgroup, makes it an ideal building block for bio-inspired and biomimetic materials. nih.gov These materials are designed by mimicking principles from nature to create advanced functional systems. wikipedia.org The self-assembly properties of long alkyl chains, driven by van der Waals interactions, can be harnessed to create ordered nanostructures like nanotubes, vesicles, or layered films, similar to lipids in biological membranes. nih.govnih.gov

Research in this area could focus on using this compound to form self-assembling monolayers on surfaces to control wetting, adhesion, or biocompatibility. The diamine headgroup can be further functionalized with bioactive molecules, such as peptides, to elicit specific cellular responses, a key strategy in tissue engineering. wikipedia.org An emerging application is in the biomimetic reconstruction of dental tissues, where diamine compounds are already used. mdpi.com Peptide-conjugated diamines could be designed to bind to silver nanoparticles and direct the remineralization of tooth enamel. mdpi.comresearchgate.net The incorporation of such long-chain diamines into polymers can also create materials with unique properties, such as enhanced hydrophobicity for oil-water separation applications. mdpi.com

Bio-inspired Application AreaFunction of this compoundPotential OutcomeReferences
Tissue EngineeringActs as a scaffold backbone for tethering cell-binding peptides.Materials that promote specific cell growth and tissue regeneration. wikipedia.org
Biomimetic MineralizationComponent in nanocomposites that directs crystal growth.Enhanced remineralization of hard tissues like bone or teeth. mdpi.comresearchgate.net
Drug Delivery SystemsForms self-assembled nanostructures (e.g., vesicles, micelles) to encapsulate drugs.Targeted delivery vehicles with controlled release properties. nih.gov
Surface ModificationForms self-assembled monolayers (SAMs) on substrates.Surfaces with tailored wettability, biocompatibility, or anti-fouling properties. nih.gov

Integration with Machine Learning and AI for Material Discovery

Application of AI/MLSpecific TaskImpact on this compound ResearchReferences
Synthesis OptimizationPredicting reaction conversion rates and yields; optimizing continuous-flow processes.Faster development of efficient and sustainable synthetic routes. pku.edu.cnvapourtec.com
Generative Synthesis DesignProposing novel and complex chemical reaction pathways.Discovery of unconventional and potentially more efficient synthetic strategies. weforum.org
Property PredictionForecasting physical, chemical, and electronic properties of derived materials.High-throughput virtual screening for new applications in catalysis, electronics, etc. researchgate.netnih.gov
Active LearningSuggesting new experiments that will be most informative for model improvement.More efficient exploration of the vast chemical space of possible derivatives and formulations. acm.org

Tailoring of Supramolecular Properties through Precise Structural Control

The ability of this compound to self-assemble into ordered structures is one of its most promising features. Future research will focus on achieving precise control over these supramolecular assemblies to create materials with tailored functions. The packing of alkyl chains, driven by van der Waals forces, can generate crystalline or disordered domains that define the material's bulk properties. nih.gov

Control can be exerted by modifying the molecule's structure. For example, the chirality of the 1,2-diamine headgroup can introduce chiral recognition into the supramolecular assembly, leading to the formation of helical structures. The nature of the amine groups (primary, secondary, or tertiary) and their protonation state will dictate the strength and directionality of hydrogen bonding networks, which work in concert with the hydrophobic interactions of the alkyl tails. By systematically varying the chain length, headgroup structure, and stereochemistry, researchers can direct the formation of specific nanostructures, from simple monolayers to complex three-dimensional networks. montana.edu This control is essential for applications ranging from electronic devices to shape-memory polymers and phase-change materials for thermal energy storage. nih.gov

Structural Feature to ControlMechanism of InfluenceResulting Supramolecular PropertyReferences
Alkyl Chain LengthModulates the strength of van der Waals interactions.Affects melting point, layer spacing, and phase transition temperatures. nih.govmontana.edu
Diamine Headgroup ChiralityIntroduces stereospecific interactions.Formation of chiral aggregates, helices, and twisted ribbons. sigmaaldrich.com
Protonation State (pH)Controls electrostatic repulsion/attraction and hydrogen bonding.pH-responsive assembly/disassembly of micelles, vesicles, or layers. montana.edu
N-Substitution on AminesAlters hydrogen bonding capability and steric hindrance.Changes in packing density and stability of the assembled structure. rsc.org

Investigation of Long-Chain Diamine Behavior in Confined Environments and at Interfaces

The amphiphilic nature of this compound dictates that it will preferentially accumulate at interfaces (e.g., air-water, oil-water, solid-liquid) and within confined environments like nanopores or layered materials. Understanding and controlling this behavior is crucial for many technological applications.

At interfaces, these molecules can form self-assembled monolayers (SAMs) that alter surface properties. researchgate.net For instance, on a hydrophilic surface, the diamine headgroups would anchor to the substrate, exposing the hydrophobic hexadecane tails and creating a water-repellent coating. The packing and orientation of these chains are critical. In confined spaces, such as between the layers of clay minerals, the behavior of the alkyl chains is significantly altered. montana.edu Molecular dynamics simulations have shown that confinement increases the proportion of gauche conformations in the alkyl chains compared to their crystalline state, affecting the density and fluidity of the organic interlayer. montana.edu

Future research will likely employ advanced characterization techniques (e.g., scanning tunneling microscopy, atomic force microscopy) and computational modeling to probe the structure and dynamics of this compound at various interfaces. This knowledge is vital for designing next-generation catalysts where reactions occur on a surface, advanced liquid crystal alignment films, and membranes for selective transport. rsc.org

EnvironmentExpected Behavior of this compoundPotential ApplicationReferences
Solid-Liquid InterfaceForms a self-assembled monolayer (SAM) with controlled orientation.Corrosion inhibition, lubrication, functional coatings. researchgate.net
Air-Water InterfaceActs as a surfactant, reducing surface tension and forming a Langmuir film.Foams, emulsions, templates for nanoparticle synthesis. nih.gov
Nanoporous Materials (e.g., Zeolites)Chains adopt specific conformations to fit within pores; amine groups can act as basic sites.Shape-selective catalysis, controlled release systems. montana.edu
Layered Materials (e.g., Clays)Intercalates between layers, forming an organic gallery with altered properties.Polymer nanocomposites, contaminant adsorbents. montana.edu

Q & A

Q. What are the optimal synthetic routes for Hexadecane-1,2-diamine, and how can reaction conditions be optimized to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aliphatic precursors. For example, reductive amination of hexadecane-1,2-diol (a structurally related compound) using ammonia and hydrogen gas with catalysts like palladium or nickel can yield the diamine . Reaction conditions such as temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or methanol), and catalyst loading must be carefully controlled. Post-synthesis purification via crystallization or column chromatography is critical for achieving >95% purity, as highlighted in similar diamine syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of amine groups (-NH2_2) and the aliphatic backbone. Chemical shifts for amine protons typically appear at 1.5–2.5 ppm in CDCl3_3 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ~256.3 for C16_{16}H34_{34}N2_2) .
  • Infrared (IR) Spectroscopy : Peaks near 3300 cm1^{-1} (N-H stretching) and 1600 cm1^{-1} (N-H bending) confirm amine functionality .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with dilute acetic acid (5% v/v) followed by absorption with inert materials (e.g., vermiculite) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis, and what factors influence enantioselectivity?

  • Methodological Answer : The diamine’s long aliphatic chain and amine groups enable coordination with transition metals (e.g., Rh, Ru) in asymmetric hydrogenation. Key factors include:
  • Steric Effects : Bulky substituents on the diamine backbone can enhance enantioselectivity by restricting substrate orientation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve metal-ligand complex stability .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) often favor higher enantiomeric excess (ee) by reducing side reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Statistical Reprodubility : Use rigorous replication across independent labs, ensuring identical synthetic protocols and assay conditions .
  • Data Normalization : Account for batch-to-batch purity variations via HPLC quantification before biological testing .
  • Meta-Analysis : Compare datasets using tools like principal component analysis (PCA) to identify outliers or confounding variables (e.g., solvent residues) .

Q. How can researchers design experiments to study this compound’s interactions with biological targets, such as enzymes or membranes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the diamine on a sensor chip to measure binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) with target proteins .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability, using software like GROMACS .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to receptors .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate logP (lipophilicity) and pKa values using software like Gaussian or ORCA .
  • Molecular Docking : Use AutoDock Vina to screen for potential protein targets based on binding affinity scores .

Q. How should researchers address discrepancies in thermal stability data for this compound across studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N2_2) to compare decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Correlate melting points with crystallinity levels, noting solvent residues that may lower observed stability .

Safety and Compliance

Q. What are the ethical and regulatory considerations for using this compound in pharmacological studies?

  • Methodological Answer :
  • Follow ICH guidelines for preclinical testing, including toxicity profiling (acute/chronic) in two animal models .
  • Document synthetic pathways and impurity profiles to comply with FDA or EMA substance registration requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.